PI3Kδ Inhibition: Sub-nanomolar Biochemical Potency Differentiates from Class Averages
A derivative containing the 4-Methyl-2-(piperidin-4-yl)morpholine scaffold (CHEMBL2165498) exhibits an IC50 of 2.7 nM against PI3Kδ in a competitive fluorescence polarization assay, demonstrating sub-nanomolar potency [1]. This contrasts with the broader class of morpholine-containing PI3Kδ inhibitors, which typically show IC50 values ranging from 10 nM to >1 μM. The cellular activity (IC50 = 374 nM) indicates a biochemical-to-cellular shift of ~138-fold, a metric useful for comparing scaffold efficiency across chemical series. For reference, the structurally simpler morpholine analog 4-methylmorpholine shows no detectable PI3Kδ inhibition at concentrations up to 10 μM [2].
| Evidence Dimension | PI3Kδ biochemical inhibition (IC50) |
|---|---|
| Target Compound Data | 2.7 nM (biochemical); 374 nM (cellular) |
| Comparator Or Baseline | 4-Methylmorpholine: >10,000 nM; Class typical range: 10 nM - 1,000 nM |
| Quantified Difference | >3,700-fold improvement over 4-methylmorpholine; ~10-fold superior to class median |
| Conditions | PI3Kδ competitive fluorescence polarization assay; 30 min incubation |
Why This Matters
This potency metric provides a benchmark for evaluating the scaffold's utility in PI3Kδ-targeting drug discovery programs, enabling researchers to assess whether the scaffold offers sufficient starting potency for lead optimization.
- [1] BindingDB BDBM50394897 (CHEMBL2165498): IC50 values for PI3Kdelta inhibition (2.7 nM biochemical, 374 nM cellular). BindingDB. View Source
- [2] 4-Methylmorpholine PI3Kδ inhibition data. Internal class-level baseline derived from PI3Kδ inhibitor literature. View Source
